molecular formula C11H12BrFOZn B14884416 3-Cyclopentyloxy-5-fluorophenylZinc bromide

3-Cyclopentyloxy-5-fluorophenylZinc bromide

Cat. No.: B14884416
M. Wt: 324.5 g/mol
InChI Key: UUFPOQLYDMUUPS-UHFFFAOYSA-M
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Description

3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-Cyclopentyloxy-5-fluorobromobenzene+Zn3-Cyclopentyloxy-5-fluorophenylzinc bromide\text{3-Cyclopentyloxy-5-fluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-Cyclopentyloxy-5-fluorobromobenzene+Zn→3-Cyclopentyloxy-5-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drug candidates by enabling the formation of diverse molecular structures.

Mechanism of Action

The mechanism by which 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the coordination of the zinc atom with the target molecule, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylzinc Bromide: Another organozinc compound used in similar types of reactions.

    3,5-Difluorophenylzinc Bromide: A related compound with two fluorine atoms, offering different reactivity and selectivity.

Uniqueness

3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for synthesizing specific organic molecules that may not be easily accessible using other organozinc compounds.

Properties

Molecular Formula

C11H12BrFOZn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-3-fluorobenzene-5-ide

InChI

InChI=1S/C11H12FO.BrH.Zn/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10;;/h4,7-8,10H,1-2,5-6H2;1H;/q-1;;+2/p-1

InChI Key

UUFPOQLYDMUUPS-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OC2=CC(=C[C-]=C2)F.[Zn+]Br

Origin of Product

United States

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